molecular formula C14H18F4N2 B1477857 1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine CAS No. 1886990-19-7

1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine

Cat. No. B1477857
CAS RN: 1886990-19-7
M. Wt: 290.3 g/mol
InChI Key: GJJFVONAQSGGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine, or DFMA, is an organic compound used in various scientific research applications. It is a small molecule that can be synthesized in the laboratory, and it has several unique properties that make it useful in the study of biochemistry and physiology. DFMA has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.

Scientific Research Applications

DFMA has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health. It has also been used in the study of metabolic pathways, as well as to study the effects of hormones and neurotransmitters on cellular processes.

Mechanism Of Action

DFMA acts as an agonist at a variety of G-protein coupled receptors, including the 5-HT2A receptor, the 5-HT2B receptor, the 5-HT2C receptor, and the 5-HT7 receptor. It binds to the receptor, activating it and causing a cascade of events that lead to the physiological and biochemical effects that are observed.
Biochemical and Physiological Effects
DFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, as well as to increase levels of norepinephrine. It has also been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects. It has also been shown to have antinociceptive effects, as well as to reduce anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of using DFMA in laboratory experiments is that it is simple to synthesize and is relatively inexpensive. Additionally, it is non-toxic, making it safe to use in experiments. One of the limitations of using DFMA in laboratory experiments is that it has a short half-life, meaning that it must be used quickly after it is synthesized. Additionally, it is not as potent as some other compounds, meaning that higher concentrations must be used in order to achieve the desired effect.

Future Directions

In the future, DFMA could be used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health. It could also be used in the study of metabolic pathways, as well as to study the effects of hormones and neurotransmitters on cellular processes. Additionally, it could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Finally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system.

properties

IUPAC Name

1-[2-[4-(difluoromethyl)phenyl]-2,2-difluoroethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2/c15-13(16)10-1-3-11(4-2-10)14(17,18)9-20-7-5-12(19)6-8-20/h1-4,12-13H,5-9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFVONAQSGGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(C2=CC=C(C=C2)C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
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1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
Reactant of Route 3
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
Reactant of Route 4
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
Reactant of Route 5
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
Reactant of Route 6
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine

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